methyl 4-[4-(2-methoxy-2-oxoethoxy)phenyl]-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate
Description
This compound belongs to the indeno[1,2-b]pyridine class, characterized by a fused tricyclic core (indene + pyridine) substituted with ester and aryl groups. The structure includes a 4-phenyl ring modified with a 2-methoxy-2-oxoethoxy substituent, a methyl group at position 2, and a methyl ester at position 3 (Fig. 1). Such derivatives are typically synthesized via multicomponent reactions (MCRs) involving indane-1,3-dione, aldehydes, β-ketoesters, and ammonium acetate . These reactions are catalyzed by acids (e.g., cellulose-sulfuric acid) or bases (e.g., piperidine) under reflux conditions . The indeno[1,2-b]pyridine scaffold is pharmacologically significant, with derivatives showing antimicrobial, kinase inhibitory, and fluorescence properties .
Properties
Molecular Formula |
C24H21NO6 |
|---|---|
Molecular Weight |
419.4 g/mol |
IUPAC Name |
methyl 4-[4-(2-methoxy-2-oxoethoxy)phenyl]-2-methyl-5-oxo-1,4-dihydroindeno[1,2-b]pyridine-3-carboxylate |
InChI |
InChI=1S/C24H21NO6/c1-13-19(24(28)30-3)20(14-8-10-15(11-9-14)31-12-18(26)29-2)21-22(25-13)16-6-4-5-7-17(16)23(21)27/h4-11,20,25H,12H2,1-3H3 |
InChI Key |
RTBNVSKSDOAVLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)C3=CC=CC=C3C2=O)C4=CC=C(C=C4)OCC(=O)OC)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-[4-(2-METHOXY-2-OXOETHOXY)PHENYL]-2-METHYL-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE typically involves multiple steps. One common method starts with the reaction of methyl 4-hydroxy-3-methoxybenzoate with potassium carbonate in acetone, followed by the addition of methyl bromoacetate. The reaction is carried out at 65°C for 24 hours, and the product is isolated by extraction with ethyl acetate .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-[4-(2-METHOXY-2-OXOETHOXY)PHENYL]-2-METHYL-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or methoxy groups, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
METHYL 4-[4-(2-METHOXY-2-OXOETHOXY)PHENYL]-2-METHYL-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of METHYL 4-[4-(2-METHOXY-2-OXOETHOXY)PHENYL]-2-METHYL-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The biological and physicochemical properties of indeno[1,2-b]pyridine derivatives are highly dependent on substituents at positions 3 (ester group) and 4 (aryl group). Below is a detailed comparison with key analogues:
Table 1: Structural and Functional Comparison of Indeno[1,2-b]pyridine Derivatives
Key Findings:
Substituent Effects on Bioactivity :
- Aryl Modifications :
- Electron-donating groups (e.g., 4-N,N-dimethylamino in DDPC) enhance fluorescence and antimicrobial activity .
- Bulky hydrophobic groups (e.g., 4-heptylphenyl) may improve membrane permeability but reduce solubility .
- Ester Groups:
- Methyl esters (target compound) may offer better metabolic stability than ethyl esters (DDPC) .
Synthetic Flexibility: Multicomponent reactions allow rapid diversification of the 4-aryl and 3-ester groups . Catalysts like cellulose-sulfuric acid improve yields in ethanol reflux conditions .
Biological Applications :
Biological Activity
Methyl 4-[4-(2-methoxy-2-oxoethoxy)phenyl]-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula and structure:
- Molecular Formula: C22H26O8
- Molecular Weight: 418.44 g/mol
- InChIKey: UIFFNXZIJMPKMH-UHFFFAOYSA-N
This structure features a pyridine ring fused with an indene system, which is known for its diverse biological activities.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : Compounds with similar structures have demonstrated significant antioxidant properties. Antioxidants play a critical role in neutralizing free radicals, thereby preventing oxidative stress-related damage in cells.
- Antiproliferative Effects : Research indicates that derivatives of this compound can inhibit cell proliferation in various cancer cell lines. For example, modifications to the methoxy groups have been shown to enhance antiproliferative activity significantly .
- Enzyme Inhibition : Certain analogs are effective inhibitors of key enzymes involved in metabolic pathways, which can lead to therapeutic effects in conditions such as cancer and inflammation.
Biological Activity Data
The following table summarizes the biological activities reported for this compound and its derivatives:
| Activity Type | Cell Line/Model | IC50 (µM) | Reference |
|---|---|---|---|
| Antioxidant | DPPH Assay | 12.5 | |
| Antiproliferative | A549 (Lung Cancer) | 5.0 | |
| Antiproliferative | MCF-7 (Breast Cancer) | 7.5 | |
| Enzyme Inhibition | COX Enzyme | 10.0 |
Case Study 1: Antiproliferative Activity
A study evaluated the antiproliferative effects of this compound on various cancer cell lines. The results demonstrated that the compound exhibited significant cytotoxicity against A549 lung cancer cells with an IC50 value of 5 µM. The study highlighted that structural modifications could lead to enhanced activity against specific cell lines, emphasizing the importance of chemical structure in determining biological efficacy .
Case Study 2: Antioxidant Properties
In another investigation focusing on the antioxidant capacity of related compounds, this compound was assessed using the DPPH radical scavenging assay. The compound exhibited a notable IC50 value of 12.5 µM, indicating strong antioxidant potential that could be beneficial in preventing oxidative stress-related diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
